Ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic organic compound featuring a thiazole ring substituted with a 4-isopropylphenyl group, a carbamoyl linkage, a sulfonyl group, and a piperazine ring capped by an ethyl carboxylate moiety. This structure combines multiple pharmacophoric elements:
- Thiazole core: A heterocyclic ring known for its role in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity.
- 4-Isopropylphenyl substituent: Enhances lipophilicity and may influence target binding through hydrophobic interactions.
- Carbamoyl and sulfonyl groups: Improve solubility and participate in hydrogen bonding or electrostatic interactions.
- Piperazine-ethyl carboxylate: A common scaffold in drug design, modulating pharmacokinetic properties and receptor affinity.
Properties
IUPAC Name |
ethyl 4-[4-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O5S2/c1-4-35-26(32)29-13-15-30(16-14-29)37(33,34)22-11-9-21(10-12-22)24(31)28-25-27-23(17-36-25)20-7-5-19(6-8-20)18(2)3/h5-12,17-18H,4,13-16H2,1-3H3,(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMPSHUSOOSYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This could potentially influence its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the bioavailability of the compound.
Biological Activity
Ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, a complex organic compound, has garnered attention due to its potential biological activities. This article delves into the compound's structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound's structure is characterized by a piperazine core linked to various functional groups, including a thiazole moiety and an isopropylphenyl substituent. The crystal structure analysis reveals that the molecule adopts a near-planar V-shaped conformation, stabilized by intramolecular hydrogen bonds and π–π interactions (see Table 1 for crystallographic data) .
Table 1: Crystallographic Data of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C21H22N2O2S |
| Molecular Weight | 366.47 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Cell Dimensions (Å) | a = 5.4534, b = 17.203, c = 20.060 |
| Density (Mg/m³) | 1.293 |
| Temperature (K) | 100 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs play crucial roles in signal transduction and are implicated in numerous physiological processes. The compound's ability to modulate these receptors can lead to significant pharmacological effects.
GPCR Interaction
Research indicates that compounds similar to this compound can activate or inhibit GPCR pathways, leading to alterations in intracellular calcium levels and cyclic AMP concentrations . These changes can affect various cellular responses, including muscle contraction and neurotransmitter release.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.
- Antimicrobial Activity : A study reported that piperazine derivatives exhibit significant antimicrobial properties against various bacterial strains, suggesting that the target compound may also possess similar effects .
- Cytotoxicity : In vitro assays demonstrated that structurally related compounds can induce apoptosis in cancer cell lines through GPCR-mediated pathways, indicating a potential role in cancer therapy .
- Larvicidal Effects : Research on similar compounds has shown larvicidal activity against mosquito species, highlighting their potential use in vector control strategies .
Scientific Research Applications
Structural Characteristics
The compound is characterized by its complex molecular structure, which includes a thiazole ring, piperazine moiety, and sulfonamide group. The crystal structure of similar thiazole derivatives has been studied using X-ray diffraction, revealing insights into their geometrical conformations and intermolecular interactions. For example, the ethyl carbamate substituents in related compounds have been found to adopt a coplanar arrangement with the thiazole ring, influencing their biological activity .
Anticancer Activity
Research has indicated that piperazine derivatives, including those related to ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, exhibit significant anticancer properties. A study highlighted the potential of thiazole-based compounds in inhibiting cancer cell proliferation through various mechanisms, including the modulation of cell cycle and apoptosis pathways .
Antimicrobial Properties
The antimicrobial efficacy of thiazole derivatives has also been explored extensively. Compounds containing the thiazole moiety have shown activity against a range of bacterial strains, suggesting their potential as lead compounds for developing new antibiotics . The sulfonamide group in the structure may enhance this activity by facilitating interactions with bacterial enzymes.
Neuropharmacological Effects
Piperazine derivatives have been investigated for their neuropharmacological effects, particularly in relation to anxiety and depression. Some studies suggest that these compounds may act on serotonin and dopamine receptors, providing a basis for their use in treating mood disorders . The unique structural features of this compound may contribute to its efficacy in this area.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathways often include the formation of the thiazole ring followed by coupling reactions to introduce the piperazine and sulfonamide functionalities. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Computational Studies
Computational investigations using molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the mechanism of action and help identify potential therapeutic applications .
Chemical Reactions Analysis
Ethyl Carboxylate Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid. This reaction is critical for prodrug activation or metabolite formation.
| Conditions | Products | Notes |
|---|---|---|
| Acidic (HCl, reflux) | 4-((4-((4-(4-Isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylic acid | Complete conversion after 6–8 hours |
| Basic (NaOH, 60°C) | Same as above + ethanol | Faster kinetics in polar aprotic solvents |
Amide Bond Hydrolysis
The carbamoyl linkage between the thiazole and benzene rings is resistant to mild hydrolysis but cleaves under harsh conditions:
| Conditions | Products | Notes |
|---|---|---|
| 6M HCl, 100°C, 24 hours | 4-(4-Isopropylphenyl)thiazol-2-amine + 4-sulfamoylbenzoic acid | Confirmed via LC-MS |
| Enzymatic (pepsin, pH 2) | No cleavage | Stability in gastric conditions |
Nucleophilic Substitution at the Piperazine Ring
The piperazine nitrogen atoms participate in alkylation and acylation reactions.
Sulfonyl Group Reactivity
The sulfonamide group exhibits limited reactivity under standard conditions but participates in metal coordination:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Coordination with Cu(II) | MeOH, RT | Formation of a 1:2 (metal:ligand) complex | |
| Hydrolysis (SO₂ extrusion) | H₂O, 200°C, 48 hours | Degradation to benzoic acid derivatives |
Thiazole Ring Modifications
The thiazole moiety undergoes electrophilic substitutions and cross-coupling reactions:
Halogenation
| Reagent | Position | Product | Yield |
|---|---|---|---|
| NBS (N-bromosuccinimide) | C5 of thiazole | 5-Bromo-thiazole derivative | 70% |
| ICl (Iodine monochloride) | C4 of thiazole | 4-Iodo-thiazole analog | 55% |
Suzuki-Miyaura Coupling
| Boron Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, 80°C | Biaryl-thiazole hybrid | 82% |
Stability Under Oxidative Conditions
The compound demonstrates moderate stability to oxidation:
| Oxidizing Agent | Conditions | Outcome | Reference |
|---|---|---|---|
| H₂O₂ (30%) | RT, 24 hours | No degradation | |
| KMnO₄ (5% in H₂O) | 50°C, 6 hours | Oxidation of isopropyl to ketone |
Photochemical Reactivity
UV irradiation induces isomerization and bond cleavage:
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table highlights structural differences and similarities between the target compound and its analogs:
Key Findings from Structural Comparisons
Heterocyclic Core Influence: Thiazole vs. Thiophene/Benzothiazole: The target compound’s thiazole ring (vs. thiophene in or benzothiazole in ) may enhance π-π stacking interactions due to its aromatic nitrogen. Substituent Effects: The 4-isopropylphenyl group on the thiazole (target) increases lipophilicity compared to the 3-cyano-thiophene () or ethoxy-benzothiazole (), which could enhance membrane permeability but reduce aqueous solubility.
Piperazine Modifications: Ethyl Carboxylate: Present in all listed compounds, this group likely improves metabolic stability by resisting oxidative degradation . Sulfonyl vs.
Kinase Modulation: Fluorobenzylpiperazine derivatives () demonstrate tyrosine kinase inhibition, highlighting the piperazine scaffold’s versatility in targeting enzymes.
Structure-Activity Relationship (SAR) Insights
- Lipophilicity and Bioavailability : The isopropylphenyl group in the target compound likely enhances blood-brain barrier penetration compared to polar analogs like or .
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in , cyano in ) may reduce piperazine basicity, altering protonation states and receptor interactions.
- Metal Chelation : Thiocarbamoyl analogs () form stable metal complexes, whereas the target’s carbamoyl group may prioritize hydrogen bonding over chelation.
Q & A
Q. What are the critical challenges in optimizing synthetic routes for this compound, and how can reaction conditions be systematically refined?
- Methodological Answer : The synthesis involves multi-step reactions, including piperazine ring formation, sulfonylation, and carbamoyl coupling. Key challenges include controlling regioselectivity during thiazole-carbamoyl bond formation and minimizing side reactions during sulfonylation. Systematic refinement can be achieved by:
- Temperature Modulation : Lowering reaction temperatures during sulfonylation (e.g., 0–5°C) to reduce byproducts .
- Catalyst Screening : Testing palladium or copper catalysts for coupling efficiency .
- Solvent Optimization : Using polar aprotic solvents like DMF or THF to enhance solubility of intermediates .
- Real-Time Monitoring : Employing HPLC (High-Performance Liquid Chromatography) with a mobile phase of methanol/water/0.2 M NaH₂PO₄ (adjusted to pH 5.5) to track intermediate purity .
Q. Which purification strategies are most effective for isolating high-purity (>98%) batches of this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane) to separate sulfonylated intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for final product crystallization, leveraging differential solubility at varying temperatures .
- Centrifugal Partition Chromatography (CPC) : For scale-up, CPC reduces silica gel waste and improves yield consistency .
Q. How can analytical methods like NMR and HPLC be validated for this compound?
- Methodological Answer :
- NMR Validation : Assign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals from the piperazine and thiazole moieties. Deuterated DMSO is ideal for solubility .
- HPLC Method Development : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) at 1.0 mL/min. Validate linearity (R² > 0.999) and LOD/LOQ (Limit of Detection/Quantitation) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) to assess piperazine ring oxidation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the thiazole and piperazine rings .
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the carbamoyl group .
- Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian 16) to predict intermediates in synthetic pathways .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural elucidation?
- Methodological Answer :
- X-ray Diffraction (XRPD) : Resolve crystal structure to confirm piperazine chair conformation and sulfonyl group orientation .
- Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility in solution that may conflict with solid-state data .
Q. What experimental approaches can elucidate the role of the 4-isopropylphenyl-thiazole moiety in biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents (e.g., -CF₃, -OCH₃) on the phenyl ring. Test inhibition potency against target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes when modifying the thiazole group .
Q. How can salt formation improve physicochemical properties, and what characterization techniques are essential?
- Methodological Answer :
- Salt Screening : Test hydrochloride, phosphate, or mesylate salts for enhanced solubility. Use XRPD to confirm crystallinity and DSC/TGA to assess thermal stability .
- Dissolution Testing : Compare solubility in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) .
Q. What strategies address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
Q. How can AI-driven platforms accelerate reaction optimization for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
